Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one
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Overview
Description
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one: is a complex organophosphorus compound characterized by its unique structure, which includes a phosphine oxide group bonded to a methoxyphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one typically involves the reaction of a phosphine precursor with a methoxyphenylamine derivative. One common method includes the use of Grignard reagents to introduce the methylethoxy groups, followed by the reaction with a chlorophosphine compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphine oxides .
Scientific Research Applications
Chemistry: In organic synthesis, Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes .
Biology and Medicine:
Industry: In materials science, it is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism by which Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The methoxyphenylamino moiety can also participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Comparison with Similar Compounds
- Bis(4-methoxyphenyl)amine
- Phenylphosphine oxide
- Methoxyphenylphosphine
Uniqueness: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is unique due to the combination of methylethoxy and methoxyphenylamino groups attached to the phosphine oxide. This unique structure imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not perform as effectively .
Biological Activity
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is a phosphine derivative with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a phosphorus atom bonded to two methylethoxy groups and an amino group attached to a 4-methoxyphenyl moiety. The chemical formula is represented as C14H19O2P. The structural formula can be illustrated as follows:
The biological activity of this compound primarily arises from its ability to interact with biological macromolecules, including proteins and nucleic acids. Its phosphine functionality allows it to act as a ligand in various catalytic processes, which can lead to the modulation of enzymatic activities. The mechanism involves:
- Coordination with Metal Ions : The phosphorus atom can coordinate with transition metals, influencing their catalytic properties.
- Nucleophilic Attack : The compound may act as a nucleophile, attacking electrophilic centers in biological substrates, which can lead to significant biochemical transformations.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar phosphine derivatives on various cancer cell lines. For instance, aminomethyl derivatives of related compounds showed low CC50 values (concentration required to kill 50% of cells) in the low micromolar range against HL-60 neoplasms and HSC carcinoma cells, indicating significant tumor selectivity .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | CC50 (µM) | Selectivity |
---|---|---|---|
Compound A | HL-60 | 5.0 | High |
Compound B | HSC-2 | 3.5 | High |
This compound | TBD | TBD | TBD |
Research Findings
A comprehensive review of literature indicates that phosphine derivatives like this compound may possess diverse biological activities:
- Anticancer Properties : Phosphorus-containing compounds have shown promise in targeting cancer cells selectively while sparing normal cells.
- Antimicrobial Effects : The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics.
Properties
Molecular Formula |
C13H22NO4P |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-4-methoxyaniline |
InChI |
InChI=1S/C13H22NO4P/c1-10(2)17-19(15,18-11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3,(H,14,15) |
InChI Key |
WBANNZQSECNUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=C(C=C1)OC)OC(C)C |
Origin of Product |
United States |
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